molecular formula C8H8Br2 B1278172 1-Bromo-4-(1-bromoethyl)benzene CAS No. 24308-78-9

1-Bromo-4-(1-bromoethyl)benzene

Cat. No. B1278172
CAS RN: 24308-78-9
M. Wt: 263.96 g/mol
InChI Key: QQIOJAHQDFJQSJ-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-bromoethyl)benzene is a brominated aromatic compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromine atom on the benzene ring and an additional bromine atom on the ethyl side chain. This structure allows it to participate in various chemical reactions, making it a valuable compound in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of brominated benzene derivatives can be achieved through various methods. For instance, the electrochemical reduction of 1,2-bis(bromomethyl)benzene has been studied, revealing that it can participate in paired green electro-synthesis, leading to high yields and selectivity with low waste . Another approach involves the use of Diels-Alder reactions or C-H activation reactions to introduce bromo-functional groups into benzene derivatives . Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, a related compound, has been reported, which involves synthetic procedures and characterization techniques such as NMR and IR spectroscopy .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be complex due to the presence of substituents that can induce steric hindrance. For example, 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene exhibits rotational isomers and interconversion at elevated temperatures, as indicated by NMR spectroscopy . Conformational studies on similar compounds, such as 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene, have shown unique conformations relevant to their steric properties .

Chemical Reactions Analysis

Brominated benzene compounds are known to undergo various chemical reactions. For example, they can participate in Suzuki reactions, which are facilitated by the presence of the bromo-functional group . The conversion of aryl bromides to aryllithium compounds has also been reported, which is a key step in many organometallic syntheses . Additionally, the bromination of Aryl-Himachalene has been used to synthesize novel brominated compounds, characterized by NMR, FT-IR spectroscopy, and X-ray diffraction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-4-(1-bromoethyl)benzene are influenced by its molecular structure. The presence of bromine atoms increases the molecular weight and alters the compound's density, boiling point, and reactivity. The electronic properties, such as HOMO and LUMO energies, can be studied using density functional theory (DFT) calculations, providing insights into the compound's reactivity and stability . X-ray structure determinations of bromo- and bromomethyl-substituted benzenes have revealed various interactions, such as C–H···Br and C–Br···Br, which are significant in understanding the compound's solid-state properties .

Scientific Research Applications

  • Synthesis and Fluorescence Properties :1-Bromo-4-(1-bromoethyl)benzene has been utilized in the synthesis of certain compounds exhibiting unique fluorescence properties. For example, 1-Bromo-4-(2,2-diphenylvinyl)benzene was synthesized using a Wittig-Horner reaction involving 1-bromo-4-bromomethyl-benzene. This compound demonstrated significant photoluminescence properties in both solution and solid states, showing potential for applications in optoelectronic devices (Liang Zuo-qi, 2015).

  • Gas-Phase Elimination Kinetics Study :The compound has been studied in the context of gas-phase elimination kinetics. For instance, the kinetics of (2-bromoethyl)benzene, a related compound, were analyzed to understand the reaction mechanisms and the potential anchimeric assistance provided by the phenyl group. Such studies are crucial for the development of reaction mechanisms in organic chemistry (G. Chuchani & I. Martín, 1990).

  • Synthesis of Graphene Nanoribbons :The synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for the bottom-up synthesis of one-dimensional graphene nanoribbons, have been explored. Graphene nanoribbons are significant in nanotechnology and materials science due to their controlled edge morphology and narrow widths (S. Patil et al., 2012).

  • Development of Benzyne Precursors and Catalysts :The compound has been used in the development of benzyne precursors, Lewis acid catalysts, and certain luminophores. Efficient synthesis routes for functionalized derivatives of 1,2-bis(trimethylsilyl)benzenes have been developed, starting from related compounds like 1-bromo-4-bromomethyl-benzene. These materials find applications in various chemical reactions and synthesis processes (Christian Reus et al., 2012).

  • Use in Modular Construction of Dendritic Carbosilanes :The regiospecific hydrosilylation of 1-bromo-4-(prop-2-enyl)benzene, a related compound, offers an efficient route to molecular building block precursors for dendritic extension. This method establishes a modular methodology for the assembly and organization of connectivity in the synthesis of modified carbosilane dendrimers (Casado & Stobart, 2000).

  • Molecular Electronics Building Blocks :Aryl bromides, including those related to 1-bromo-4-(1-bromoethyl)benzene, are useful as building blocks for thiol end-capped molecular wires. These compounds serve as precursors for various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, crucial in molecular electronics (N. Stuhr-Hansen et al., 2005).

  • Study of Interfacial Self-Assembly :The self-assembly of bromobenzene derivatives, including 1-bromo-4-(1-bromoethyl)benzene, on surfaces like highly oriented pyrolytic graphite has been studied using scanning tunneling microscopy. This research helps in understanding the influence of molecular structure and functional groups on nano-scale arrangements, which is fundamental in nanotechnology and surface science (Yi-Jie Li et al., 2012).

Safety And Hazards

“1-Bromo-4-(1-bromoethyl)benzene” is considered hazardous. It is a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .

properties

IUPAC Name

1-bromo-4-(1-bromoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIOJAHQDFJQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431631
Record name 1-bromo-4-(1-bromoethyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(1-bromoethyl)benzene

CAS RN

24308-78-9
Record name 1-bromo-4-(1-bromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(1-bromoethyl)benzene
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Synthesis routes and methods I

Procedure details

A solution of 1-(4-bromo-phenyl)-ethanol (4.21 g, 20.9 mmol) in 15 mL of CH2Cl2 was reacted with 15 mL of 1.0M PBr3 in CH2Cl2 at room temperature for 4 h. Quenched by pouring into ice and adjusted to pH 9 with 5% aqueous NaHCO3. Extracted with CH2Cl2 and dried over Na2SO4, filtered and concentrated under vacuum giving the title compound (4.1 g, 75%).
Quantity
4.21 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

To a solution of 1-(4-bromophenyl)ethanol (1 g, 5 mmol) in tetrahydrofuran (80 mL) was added dropwise tribromophosphine (669 mg, 2.5 mmol) at 0° C. The solution was stirred at room temperature for 2 hours, and then water was added to quench the reaction at 0° C. The mixture was extracted with ethyl acetate (20 mL×3). The organic layers were combined and concentrated to give a residue. And the residue was purified by column chromatography (silica gel, ethyl acetate/petroleum ether=1:50) to give 1-bromo-4-(1-bromoethyl)benzene as an oil (780 mg, 59%). 1H NMR (300 MHz, CD3OD): δ 7.46 (d, J=8.1 Hz, 2H), 7.36 (d, J=8.1 Hz, 2H), 5.25 (q, J=6.9 Hz, 1H), 1.98 (d, J=6.9 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
669 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a 50 mL round-bottomed flask containing polystyrene resin (5 Scheme 18, 200 mg, 0.30 mequiv/g) in dry THF (15 mL) at −78° C. was added methylmagnesium bromide (10 equiv). The reaction slurry was stirred for 1 h at −78° C., then warmed slowly to room temperature and further stirred for 2 h. After cooling the flask to −20° C., saturated NH4Cl (0.5 mL) was added, and the mixture was stirred for 20 min at room temperature. The resin was filtered and washed with 1:1 THF/water (twice), water (twice), methanol (twice), CH2Cl2 (twice), then dried under reduced pressure. To a slurry of resin in CH2Cl2 (8 mL) was added Br2 (100 μL). After agitation for 20 min, the cleavage solution was removed, and the resin was rinsed with CH2Cl2 (5 mL). Concentration of the combined filtrates gave 4-bromo-α-methyl benzyl bromide (7 Scheme 18) as a colorless oil (12 mg, 75%); 1H NMR (300 MHz, CDCl3) δ 2.03 (d, J=6.97 Hz, 3 H), 5.17 (q, J=6.97 Hz, 1 H), 7.32 (d, J=8.49, 2 H), 7.49 (d, J=8.49, 2 H); 13C NMR (75 MHz, CDCl3) 27.0, 48.5, 122.4, 128.8 (2C), 132.1 (2C), 142.5.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Jordan, RM Denton, HF Sneddon - ACS Sustainable Chemistry …, 2020 - ACS Publications
Herein, we report a green, chromatography-free Appel chlorination and bromination in both catalytic and stoichiometric form. Improved sustainability was achieved via the effective …
Number of citations: 26 pubs.acs.org
BC Achord - 2011 - search.proquest.com
Mankind needs sources of clean power. Photovoltaic (PV) cells, in use since 1839, have proven reliable and practical for certain applications. PV cell efficiency has changed over the …
Number of citations: 4 search.proquest.com
AJ Nielsen - 2019 - macsphere.mcmaster.ca
This thesis is primarily focused on the development of Wittig methodologies and the applications of the product alkenes in organocatalysis and drug discovery. Herein is described an …
Number of citations: 1 macsphere.mcmaster.ca
B kumar goud Bhatthula, J reddy Kanchani… - Tetrahedron, 2019 - Elsevier
A Suzuki-Miyaura cross coupling, followed by triphenylphosphine mediated Cadogan reductive cyclization sequence provided efficient access to a series of carbazole alkaloids. In the …
Number of citations: 19 www.sciencedirect.com
KN Parida, S Jhulki, S Mandal, JN Moorthy - Tetrahedron, 2012 - Elsevier
Oxidation of benzyl alcohols, benzyl halides, and alkylbenzenes to their corresponding oxidation products has been shown to be accomplished directly with oxone. The methodology …
Number of citations: 39 www.sciencedirect.com
I Gelmetti, S Destri, L Di Bari, I Gelmetti, R Solaro - 2013 - researchgate.net
Conjugated polymers Conjugated polymers are attracting great interest and research effort due to their semiconducting properties, suitable to substitute classical inorganic …
Number of citations: 1 www.researchgate.net
K Molawi, A Studer
Number of citations: 0

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